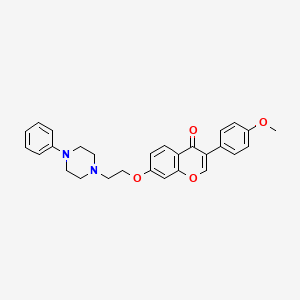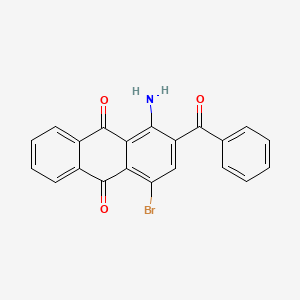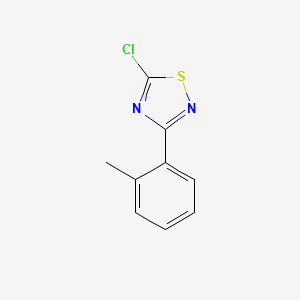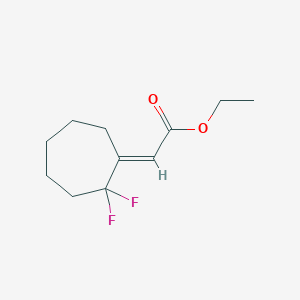amine CAS No. 227030-58-2](/img/structure/B2644734.png)
[(azetidin-2-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(azetidin-2-yl)-N-methylmethanamine” is a compound that belongs to the class of organic compounds known as azetidines . It has a molecular weight of 86.14 and is a liquid at room temperature . The IUPAC name for this compound is 2-azetidinylmethanamine .
Synthesis Analysis
The synthesis of azetidine derivatives has been carried out using different methods . For example, the preparation of 1,2,4-trisubstituted azetidines by reductive cyclization of aza-Michael adducts of chalcones has been reported .Molecular Structure Analysis
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The azetidine ring is a part of the core structure of many β-lactam antibiotics .Chemical Reactions Analysis
Azetidine derivatives have been used in various chemical reactions . For example, cycloaddition of monochloroacetylchloride with imines (Schiff base) results in the formation of 2-azetidinone .Physical and Chemical Properties Analysis
The compound “1-(azetidin-2-yl)-N-methylmethanamine” is a liquid at room temperature . It has a molecular weight of 86.14 .Applications De Recherche Scientifique
DNA Methyltransferase Inhibitors
DNA methylation plays a critical role in epigenetic processes, influencing chromatin structure modulation, transcriptional repression, and the suppression of transposable elements. DNA methyltransferase inhibitors, which include analogs of the nucleoside deoxycitidine, have shown potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models. These inhibitors have demonstrated encouraging antileukemic activity but have shown little activity in solid tumors, highlighting the need for further clinical research and combination therapies for a definitive clinical role (Goffin & Eisenhauer, 2002).
Effects on Gene Expression
5-Aza-2′-deoxycytidine (AzaD), also known as Decitabine, is a deoxycytidine analog used to activate methylated and silenced genes by promoter demethylation. Research indicates that AzaD affects gene expression in several ways, some of which are independent of DNA demethylation. The effects of AzaD on gene expression are highly context-dependent, which may underlie the diverse responses exhibited by patients undergoing AzaD therapy. This underscores the complexity of gene regulation mechanisms and the need for a nuanced understanding of drug effects beyond promoter demethylation (Seelan et al., 2018).
Ethylene Perception in Plants
The study of 1-methylcyclopropene (1-MCP) on fruits and vegetables has elucidated its role in inhibiting ethylene perception, which has significant implications for the understanding of ripening and senescence processes in plants. The commercialization of 1-MCP technology for apple industries worldwide has demonstrated its potential for improving the maintenance of product quality. This research opens avenues for exploring 1-MCP's commercial potential for a broader range of fruits and vegetables, offering insights into ethylene's role in plant biology and its application in agriculture (Watkins, 2006).
Mécanisme D'action
The azetidine ring is a common structural feature of a number of wide-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardiacins, and monobactams . These antibiotics work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Safety and Hazards
Propriétés
IUPAC Name |
1-(azetidin-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-6-4-5-2-3-7-5/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLBMLAQHLFNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)
![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)


![N'-[(2-methoxyphenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2644662.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)



